molecular formula C13H10OS3 B14270097 2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 138706-52-2

2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B14270097
CAS No.: 138706-52-2
M. Wt: 278.4 g/mol
InChI Key: KBYJKTZWPSXMFJ-UHFFFAOYSA-N
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Description

2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a heterocyclic organic compound. It consists of a thiophene ring substituted with a methoxy group at the 2-position and two additional thiophene rings at the 5-position. This compound is part of the thiophene family, known for its aromatic properties and significant applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can be achieved through several methods. One common approach involves the cyclization of 1,3-diynes with elemental sulfur in the presence of a base such as sodium tert-butoxide. This reaction proceeds through the formation of a trisulfur radical anion, which acts as a key intermediate .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and phosphorus pentasulfide as sulfurizing agents. Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration with nitric acid and acetic acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrothiophenes and halothiophenes.

Scientific Research Applications

2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with molecular targets through its aromatic ring system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is unique due to its extended conjugation system with three thiophene rings. This extended conjugation enhances its electronic properties, making it more suitable for applications in organic electronics and materials science compared to simpler thiophene derivatives.

Properties

CAS No.

138706-52-2

Molecular Formula

C13H10OS3

Molecular Weight

278.4 g/mol

IUPAC Name

2-methoxy-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C13H10OS3/c1-14-13-7-6-12(17-13)11-5-4-10(16-11)9-3-2-8-15-9/h2-8H,1H3

InChI Key

KBYJKTZWPSXMFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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